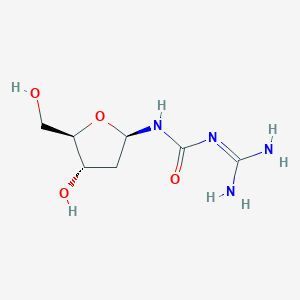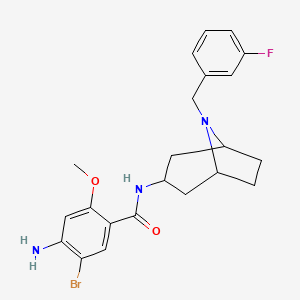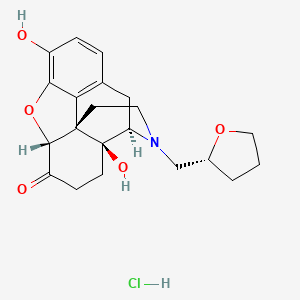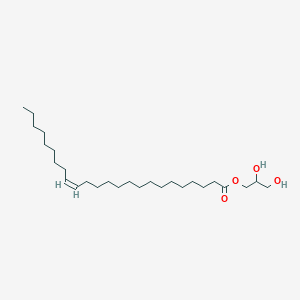![molecular formula C16H14F17NO4S B13415474 2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester CAS No. 48077-95-8](/img/structure/B13415474.png)
2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester is a fluorinated acrylate ester. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester typically involves the esterification of 2-Propenoic acid with a fluorinated alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the fluorinated chain .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of bio-compatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester involves its interaction with molecular targets through its ester and sulfonyl groups. These interactions can lead to the formation of stable complexes, enhancing the compound’s effectiveness in various applications. The fluorinated chain provides additional stability and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester: Similar in structure but with a shorter fluorinated chain.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of a fluorinated chain.
2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester: Similar structure with a different fluorinated chain length.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester lies in its specific fluorinated chain length and the presence of the sulfonyl group, which imparts superior chemical resistance and thermal stability compared to other similar compounds .
Propiedades
Número CAS |
48077-95-8 |
|---|---|
Fórmula molecular |
C16H14F17NO4S |
Peso molecular |
639.3 g/mol |
Nombre IUPAC |
2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H14F17NO4S/c1-3-8(35)38-6-5-34(2)39(36,37)7-4-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3H,1,4-7H2,2H3 |
Clave InChI |
OHZQKIHETAGXCE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)

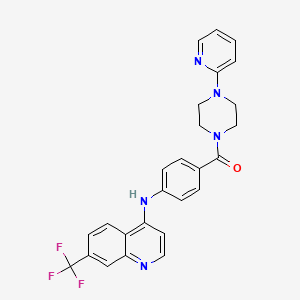
![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)
